6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
Description
Contextualization within Benzofuran (B130515) and Dihydrobenzofuran Chemistry
Benzofurans and their partially saturated analogs, 2,3-dihydrobenzofurans, represent a prominent class of oxygen-containing heterocyclic compounds. These scaffolds are integral components of numerous natural products and synthetically derived molecules that exhibit a wide array of biological activities. The benzofuran ring system, consisting of a furan (B31954) ring fused to a benzene (B151609) ring, is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets.
The 2,3-dihydrobenzofuran (B1216630) core, as found in 6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid, retains some of the key structural features of the benzofuran moiety while introducing a chiral center at the C2 position and a more flexible three-dimensional geometry. This structural modification can significantly influence the molecule's interaction with biological systems. The presence of the carboxylic acid group at the C2 position and a methyl group at the C6 position further functionalizes the core structure, opening avenues for the synthesis of a variety of derivatives and allowing for the fine-tuning of its physicochemical and biological properties. A study on a novel class of 2,3-dihydrobenzofuran-2-carboxylic acids highlighted them as highly potent and subtype-selective PPARα agonists with significant hypolipidemic activity. researchgate.net
Significance as a Research Scaffold and Synthetic Target
The 2,3-dihydrobenzofuran framework is a key structural unit in a multitude of biologically active natural products and has been a central focus in the design and synthesis of new pharmaceutical agents. researchgate.net The specific substitution pattern of this compound makes it a valuable scaffold for medicinal chemistry research. The carboxylic acid functional group provides a handle for the synthesis of amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships (SAR).
The synthesis of the 2,3-dihydrobenzofuran ring system can be approached through various synthetic strategies. While specific methods for the synthesis of this compound are not extensively detailed in publicly available literature, general methods for the construction of the dihydrobenzofuran core are well-established. These can include intramolecular cyclization reactions of appropriately substituted phenols. For instance, a method for synthesizing methyl dihydrobenzofuran-6-carboxylate has been reported, which could potentially be adapted. researchgate.net The synthesis of related structures, such as 6-hydroxy-2-methylbenzofuran-3-carboxylic acid, often involves multi-step sequences that can be complex and costly. tdcommons.org
Overview of Prior Academic Investigations
While comprehensive academic studies focusing exclusively on this compound are limited in the public domain, the broader class of dihydrobenzofuran carboxylic acids has been the subject of investigation. For example, research into novel 2,3-dihydrobenzofuran-2-carboxylic acids has identified them as potent agonists for peroxisome proliferator-activated receptor alpha (PPARα), indicating their potential in the treatment of dyslipidemia. researchgate.net
Data Table: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol |
| IUPAC Name | 6-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid |
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-2-3-7-5-9(10(11)12)13-8(7)4-6/h2-4,9H,5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALGDQAPRDHTMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(O2)C(=O)O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 6 Methyl 2,3 Dihydrobenzofuran 2 Carboxylic Acid and Its Derivatives
Regioselective Synthesis Approaches
Regioselectivity is a critical consideration in the synthesis of substituted dihydrobenzofurans, ensuring the formation of the desired constitutional isomer. Several powerful strategies have been developed to control the regiochemical outcome of the cyclization process.
Cyclization Reactions of Substituted Phenols
The cyclization of substituted phenols, particularly o-allylphenols, represents a fundamental and widely utilized approach for constructing the 2,3-dihydrobenzofuran (B1216630) core. These reactions typically proceed via the formation of the C2-O bond. nih.gov
One common method is the oxidative cyclization of o-allylphenol derivatives. For instance, palladium(II) catalysts, such as PdCl₂(C₂H₄)₂, in the presence of an oxidant like benzoquinone (BQ), can effect the intramolecular cyclization. nih.gov Another approach involves visible-light-mediated oxyselenocyclization of 2-allylphenols, which can be promoted by a simple I₂/SnCl₂ system under mild conditions, tolerating a variety of functional groups. mdpi.com Furthermore, photoinduced cascade reactions of 2-allylphenol derivatives can produce a range of functionalized 2,3-dihydrobenzofurans under mild, light-driven conditions. nih.gov This process is initiated by the photochemical activity of phenolate anions generated in situ. nih.gov
FeCl₃-mediated intramolecular cyclization of electron-rich aryl ketones has also been shown to construct the dihydrobenzofuran ring through direct oxidative aromatic C–O bond formation. nih.gov The regioselectivity in these reactions is often governed by the substitution pattern on the starting phenol, where cyclization occurs at a specific ortho position. oregonstate.edu
Table 1: Examples of Phenol Cyclization for Dihydrobenzofuran Synthesis
| Starting Material | Catalyst/Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| o-Allylphenol | PdCl₂(C₂H₄)₂, Benzoquinone | 2-Methyl-2,3-dihydrobenzofuran | Good | nih.gov |
| 2-Allylphenol | I₂/SnCl₂, Blue LED | 2-(Organoselanyl)methyl-2,3-dihydrobenzofuran | Good-Excellent | mdpi.com |
| 2-Allylphenol derivative | Visible light, base | Functionalized 2,3-dihydrobenzofuran | Up to 69% | nih.gov |
Palladium-Catalyzed Cyclization/Cross-Coupling Sequences
Palladium catalysis offers a versatile and powerful toolkit for the regioselective synthesis of 2,3-dihydrobenzofurans. These methods often involve the formation of both a C-C and a C-O bond in a controlled manner.
A notable strategy is the palladium-catalyzed carboalkoxylation of 2-allylphenol derivatives with aryl triflates. nih.gov This method generates a wide range of functionalized 2,3-dihydrobenzofurans in good yields and with high diastereoselectivity. The proposed mechanism involves oxidative addition of the aryl triflate to a Pd(0) complex, followed by coordination to the alkene, deprotonation of the phenol, anti-oxypalladation, and reductive elimination to furnish the product. nih.gov
Another powerful approach is the palladium-catalyzed heteroannulation of 2-bromophenols with 1,3-dienes. acs.org The use of specialized urea-derived ligands has been shown to be effective for this transformation, outperforming traditional phosphine (B1218219) ligands and allowing for a convergent synthesis of the dihydrobenzofuran motif from a diverse scope of coupling partners under a unified set of reaction conditions. acs.org Palladium-catalyzed oxidative annulations between phenols and alkenylcarboxylic acids have also been developed, where the substitution on the phenol precursor can direct the reaction to form either 2,3-dialkylbenzofurans or 2-alkyl-3-methylene-2,3-dihydrobenzofurans with excellent regioselectivity. nih.govresearchgate.net
Table 2: Palladium-Catalyzed Syntheses of Dihydrobenzofurans
| Phenol Component | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| 2-Allylphenol | Aryl triflate | Pd(0)/CPhos | 2,3-Disubstituted dihydrobenzofuran | nih.gov |
| 2-Bromophenol | 1,3-Diene | Palladium/Urea ligand | Substituted 2,3-dihydrobenzofuran | acs.org |
| Phenol | Alkenylcarboxylic acid | Pd(OAc)₂/1,10-phenanthroline | 2-Alkyl-3-methylene-2,3-dihydrobenzofuran | nih.govresearchgate.net |
Intramolecular Annulation Strategies
Intramolecular annulation reactions provide a regiocontrolled pathway to the dihydrobenzofuran skeleton by forming the heterocyclic ring from a single precursor containing all the necessary atoms. These strategies often rely on the in situ generation of reactive intermediates.
A prominent example is the [4+1] annulation between in situ generated o-quinone methides and various one-carbon components. cnr.itnih.gov o-Quinone methides can be generated from precursors like o-siloxybenzyl halides upon treatment with a fluoride source. cnr.it Their reaction with stabilized sulfur ylides or ammonium ylides leads to the formation of 2,3-dihydrobenzofurans. cnr.itnih.gov The regioselectivity is inherent to the structure of the o-quinone methide intermediate.
Domino annulation reactions also offer an efficient route. For instance, the Cs₂CO₃-catalyzed domino annulation of salicyl N-phosphonyl imines with bromo malonates provides functionalized 2,3-dihydrobenzofuran derivatives. rsc.org Similarly, N-heterocyclic carbene (NHC)-catalyzed intramolecular formal [4+2] cycloadditions using carboxylic acids containing a tethered enone have been developed to access dihydrobenzofurans in high yields and stereoselectivities. st-andrews.ac.uk
Stereoselective and Asymmetric Synthesis
The synthesis of enantiomerically pure 2,3-dihydrobenzofurans is of paramount importance, as the biological activity of these compounds is often dependent on their absolute stereochemistry. Stereoselective and asymmetric methods aim to control the formation of the chiral centers at the C2 and C3 positions.
Chiral Auxiliaries and Catalytic Asymmetric Hydrogenation
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com In the context of dihydrobenzofuran synthesis, chiral auxiliaries can be attached to the precursor to control cyclization or functionalization steps. For example, sulfur-based chiral auxiliaries derived from amino acids have been employed in various asymmetric transformations. scielo.org.mx The use of N-phosphonyl imines as group-assisted purification (GAP) reagents, which can also act as chiral aggregates, has been reported for the asymmetric synthesis of functionalized 2,3-dihydrobenzofurans. researchgate.netnih.gov
Catalytic asymmetric hydrogenation of benzofuran (B130515) precursors is a direct and atom-economical method for producing chiral 2,3-dihydrobenzofurans. This approach involves the reduction of the double bond in the furan (B31954) ring of a substituted benzofuran using a chiral catalyst. Rhodium and Iridium catalysts bearing chiral ligands have been successfully employed for the asymmetric hydrogenation of 2- and 3-substituted benzofurans. cnr.it A chiral Rh/Hf bimetallic catalytic system has also been reported to enable the asymmetric hydrogenation of benzofurans. researchgate.net Furthermore, the enantioselective hydrogenation of benzofuran-2-carboxylic acid has been achieved using a cinchonidine-modified palladium catalyst, yielding the corresponding (S)-tetrahydrofuran-2-carboxylic acid derivative with moderate enantiomeric excess. researchgate.net
Table 3: Asymmetric Hydrogenation of Benzofuran Derivatives
| Substrate | Catalyst/Ligand System | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Benzofuran-2-carboxylic acid | 5 wt% Pd/Al₂O₃, Cinchonidine | (S)-2,3-Dihydrobenzofuran-2-carboxylic acid | Up to 50% | researchgate.net |
| Substituted Benzofurans | Rh/Hf/(S)‐DTBM‐SEGPHOS | Chiral 2,3-Dihydrobenzofurans | High | researchgate.net |
| 2- and 3-Substituted Benzofurans | Iridium/Bicyclic pyridine–phosphinite ligands | Chiral 2,3-Dihydrobenzofurans | High | cnr.it |
Enantioenriched Dihydrobenzofuran Carboxylic Acid Precursors
An alternative strategy for obtaining enantiomerically pure target molecules involves the use of enantioenriched precursors that already contain the desired stereochemistry. These precursors are then converted to the final 2,3-dihydrobenzofuran-2-carboxylic acid derivatives.
One such method is the bifunctional aminoboronic acid-catalyzed intramolecular oxa-Michael reaction of α,β-unsaturated carboxylic acids. organic-chemistry.org This approach allows for enantioselective conversions to afford the desired heterocyclic carboxylic acids in high yields and with high enantiomeric excesses (up to 96% ee). The chiral aminothiourea component of the catalyst is crucial for inducing the high levels of enantioselectivity. organic-chemistry.org
The development of asymmetric domino reactions also provides access to complex, enantioenriched dihydrobenzofuran structures. For example, an organocatalyzed asymmetric dearomative cycloaddition between 2-nitrobenzofurans and other reactants can generate diverse cyclopent[b]benzofuran derivatives with multiple contiguous stereocenters in excellent yields and enantiomeric excesses. cnr.it These highly functionalized products can serve as advanced precursors for various dihydrobenzofuran carboxylic acids.
Green Chemistry Approaches in Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of complex molecules to minimize environmental impact. For the synthesis of benzofuran and dihydrobenzofuran derivatives, several innovative and eco-friendly strategies have been reported, which could be adapted for the synthesis of 6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid.
One notable green approach involves the use of deep eutectic solvents (DES) as an environmentally benign reaction medium. For instance, a one-pot synthesis of benzofuran derivatives has been achieved by reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst within a choline chloride-ethylene glycol (ChCl.EG) deep eutectic solvent. acs.orgnih.gov This method offers good to excellent yields and benefits from the solvent's ability to stabilize polar intermediates and accelerate transformations. acs.orgnih.gov
Catalyst-free synthetic methods also represent a significant advancement in green chemistry. Researchers have developed protocols for the synthesis of benzofuran derivatives that avoid the use of expensive and potentially toxic metal catalysts. nih.gov For example, a catalyst-free reaction between nitroepoxides and salicylaldehydes using potassium carbonate in DMF has been shown to produce various benzofuran derivatives in moderate to good yields. acs.org
Furthermore, visible-light-mediated synthesis is emerging as a powerful and sustainable tool in organic chemistry. nih.gov Photochemical methods, such as the intramolecular photochemical Wittig reaction for the synthesis of 2-aryl/alkyl benzofurans, align with green chemistry principles by minimizing by-products and offering better reaction control. nih.gov Visible-light-promoted protocols, sometimes in combination with a base like cesium carbonate, have been utilized for the synthesis of 2,3-disubstituted dihydrobenzofurans from diazo compounds and para-quinones. nih.gov These methodologies reduce the reliance on high temperatures and harsh reagents, thereby presenting a greener alternative for the synthesis of dihydrobenzofuran cores.
| Green Chemistry Approach | Key Features | Reactants/Catalysts/Solvents | Potential Applicability |
|---|---|---|---|
| Deep Eutectic Solvents (DES) | Environmentally benign, recyclable solvent, accelerates reaction. acs.orgnih.gov | o-hydroxy aldehydes, amines, alkynes; Copper iodide catalyst; Choline chloride-ethylene glycol (ChCl.EG). acs.orgnih.gov | One-pot synthesis of the benzofuran core prior to reduction and functionalization. |
| Catalyst-Free Synthesis | Avoids heavy metal catalysts, reduces cost and toxicity. nih.gov | Nitroepoxides and salicylaldehydes; K2CO3, DMF. acs.org | Formation of the benzofuran ring system through cascade reactions. |
| Visible Light-Mediated Synthesis | Uses a renewable energy source, mild reaction conditions. nih.gov | Diazo compounds and para-quinones; Blue LED, Cs2CO3. nih.gov | Construction of the 2,3-dihydrobenzofuran scaffold via O-H insertion and cyclization. |
Late-Stage Functionalization in Complex Molecule Synthesis
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that allows for the modification of complex molecules at a late point in the synthetic sequence. This approach is particularly valuable for creating analogs of a lead compound to explore structure-activity relationships. C-H functionalization is a prominent technique in LSF, enabling the direct conversion of carbon-hydrogen bonds into new functional groups. umich.edu
For the 2,3-dihydrobenzofuran core, sequential C-H functionalization reactions have been developed to produce highly functionalized derivatives in an enantioselective manner. acs.orgnih.gov This strategy can involve a rhodium-catalyzed intermolecular C-H insertion, followed by a palladium-catalyzed C-H activation and C-O cyclization. acs.orgnih.gov Such a sequence allows for the construction of the dihydrobenzofuran ring system with a high degree of control over stereochemistry.
Further diversification can be achieved through subsequent C-H functionalization of the synthesized dihydrobenzofuran scaffold. For example, a palladium-catalyzed intermolecular Heck-type sp2 C-H functionalization can be employed to introduce additional complexity, such as an acrylate group, onto the molecule. acs.org Transition metal-catalyzed approaches, particularly with rhodium, have been instrumental in developing novel methods for constructing the 2,3-dihydrobenzofuran skeleton through C-H functionalization and annulation reactions. nih.govrsc.org These methods often exhibit high regioselectivity and chemoselectivity. nih.gov
The ability to directly modify the C-H bonds of the this compound core would provide rapid access to a library of derivatives for biological screening. This approach circumvents the need for de novo synthesis of each analog, thereby accelerating the drug discovery process.
| LSF Strategy | Catalyst/Reagents | Type of Transformation | Significance |
|---|---|---|---|
| Sequential C-H Functionalization | Rhodium and Palladium catalysts. acs.orgnih.gov | Intermolecular C-H insertion followed by C-H activation/C-O cyclization. acs.orgnih.gov | Enantioselective synthesis of the core dihydrobenzofuran structure. |
| Heck-Type C-H Functionalization | Palladium(II) acetate. acs.org | Intermolecular olefination of the dihydrobenzofuran ring. acs.org | Diversification of the core structure by introducing new C-C bonds. |
| Rhodium-Catalyzed [3+2] Annulation | [Cp*RhCl2]2, NaOAc. nih.gov | C-H functionalization of N-phenoxyacetamides with cyclopropylidenemethyl alkenes. nih.gov | Regio- and chemoselective construction of the dihydrobenzofuran skeleton. |
Chemical Transformations and Derivatization Research of 6 Methyl 2,3 Dihydrobenzofuran 2 Carboxylic Acid
Carboxylic Acid Functional Group Reactivity
The carboxylic acid moiety at the 2-position is a primary site for chemical modification, allowing for the synthesis of a wide array of derivatives through established and novel synthetic protocols.
Esterification and Amidation Reactions
The conversion of the carboxylic acid group into esters and amides is a fundamental and widely utilized transformation for this class of compounds.
Esterification: The synthesis of esters from 6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid can be readily achieved through acid-catalyzed esterification, commonly known as the Fischer esterification reaction. masterorganicchemistry.com This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction. masterorganicchemistry.com While direct examples for the 6-methyl derivative are not extensively detailed in readily available literature, the principles of Fischer esterification are broadly applicable to carboxylic acids of this type. masterorganicchemistry.comlibretexts.org The general reaction is outlined below:
Reactants : this compound, an alcohol (e.g., methanol, ethanol).
Catalyst : Strong acid (e.g., H₂SO₄).
Product : The corresponding alkyl 6-methyl-2,3-dihydrobenzofuran-2-carboxylate.
Enzymatic methods have also been explored for related structures, such as the hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid using lipases, which indicates that enzymatic synthesis of these esters is also a viable pathway. researchgate.net
Amidation: The formation of amides from this compound is another key derivatization strategy. Direct amidation by heating a carboxylic acid with an amine is possible but often requires high temperatures to drive off water. mdpi.com More commonly, the carboxylic acid is first activated to facilitate the reaction under milder conditions. mdpi.com Standard coupling methods include:
Conversion to Acid Chloride : The carboxylic acid can be converted to the more reactive 6-methyl-2,3-dihydrobenzofuran-2-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgnih.gov The resulting acid chloride readily reacts with a primary or secondary amine to yield the corresponding amide. nih.gov
Use of Coupling Reagents : A wide range of peptide coupling reagents can be employed to facilitate amide bond formation directly from the carboxylic acid and an amine. These reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt). tdcommons.org
Research on related benzofuran (B130515) structures has demonstrated the successful synthesis of various amide derivatives with aryl sulfonamide piperazines and aryl hydrazides, highlighting the synthetic utility of this reaction for creating diverse molecular libraries. researchgate.net
| Transformation | Reagents | Product Type |
|---|---|---|
| Esterification | Alcohol (ROH), Acid Catalyst (e.g., H₂SO₄) | Ester |
| Amidation (via Acid Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂) | Amide |
| Amidation (Direct Coupling) | Amine (RNH₂), Coupling Agent (e.g., EDC, HOBt) | Amide |
Reduction to Alcohols and Subsequent Transformations
The carboxylic acid group can be reduced to a primary alcohol, yielding (6-Methyl-2,3-dihydrobenzofuran-2-yl)methanol. This transformation is typically accomplished using powerful reducing agents. libretexts.org
Lithium Aluminum Hydride (LiAlH₄) : A common and effective reagent for the reduction of carboxylic acids. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. libretexts.org
Borane (BH₃) : Borane, often used as a complex with THF (BH₃·THF), is another highly effective reagent for this reduction. It offers the advantage of being more selective than LiAlH₄, reacting faster with carboxylic acids than with many other functional groups. libretexts.org
The reaction proceeds through a nucleophilic acyl substitution where a hydride ion effectively replaces the hydroxyl group, leading to an aldehyde intermediate which is immediately further reduced to the primary alcohol. libretexts.org
Once formed, (6-Methyl-2,3-dihydrobenzofuran-2-yl)methanol serves as a versatile intermediate for further chemical modifications. The primary alcohol can undergo a range of subsequent transformations, including:
Oxidation : Selective oxidation can convert the alcohol back to an aldehyde or the carboxylic acid, depending on the reagents and conditions used.
Esterification : Reaction with other carboxylic acids or their derivatives to form new esters.
Conversion to Alkyl Halides : The hydroxyl group can be substituted by a halogen using reagents like SOCl₂ or PBr₃.
| Starting Material | Reducing Agent | Primary Product |
|---|---|---|
| This compound | LiAlH₄ in THF, then H₂O workup | (6-Methyl-2,3-dihydrobenzofuran-2-yl)methanol |
| This compound | BH₃·THF, then workup | (6-Methyl-2,3-dihydrobenzofuran-2-yl)methanol |
Benzofuran Ring System Modifications
The dihydrobenzofuran ring itself is subject to various chemical modifications, including halogenation and redox transformations that alter the heterocyclic core.
Halogenation and Substitution Patterns
Halogenation of the 6-methyl-2,3-dihydrobenzofuran (B8752194) scaffold can occur on either the benzenoid or the heterocyclic ring, depending on the reaction conditions. Halogenation of the aromatic ring typically proceeds via electrophilic aromatic substitution (discussed in section 3.3).
Introducing halogens onto the heterocyclic portion of the dihydrobenzofuran ring is less straightforward and often involves more complex multi-step sequences. For related benzofuran systems, methods have been developed for introducing halogens. For example, bromination of methyl 6-acetyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate with bromine in chloroform (B151607) has been shown to result in the dibromination of the acetyl group at the 6-position. nih.gov Chlorination using in-situ generated chlorine gas has been used to achieve chlorination on the benzenoid ring of a similar scaffold. nih.gov These examples suggest that the specific reaction conditions are critical in directing the site of halogenation.
Oxidative and Reductive Transformations of the Heterocycle
The dihydrofuran portion of the molecule can undergo both oxidation and reduction, altering the saturation of the heterocyclic ring.
Oxidative Transformations: A key oxidative transformation for the 2,3-dihydrobenzofuran (B1216630) system is dehydrogenation to form the corresponding aromatic benzofuran. This aromatization can be achieved using various oxidizing agents. For instance, the oxidation of a 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethane with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) yielded a mixture of the 2,3-dihydrobenzofuran and the fully aromatic benzofuran derivative, with the product ratio depending on the amount of oxidant used. rsc.org This indicates that this compound could potentially be converted to 6-Methylbenzofuran-2-carboxylic acid under similar oxidative conditions.
Reductive Transformations: The 2,3-dihydrobenzofuran ring can undergo further reduction. Catalytic hydrodeoxygenation (HDO) over catalysts like NiMoP/Al₂O₃ has been studied for benzofuran and 2,3-dihydrobenzofuran. researchgate.net These high-pressure, high-temperature processes typically lead to cleavage of the C-O bonds in the heterocycle. researchgate.netresearchgate.net For 2,3-dihydrobenzofuran, the transformation can proceed via cleavage of the C(sp³)-O bond, leading to ring-opened products like 2-ethylphenol, which can then be further deoxygenated. researchgate.net Another pathway involves hydrogenation of the benzene (B151609) ring first, followed by C-O bond cleavage. researchgate.net These transformations fundamentally alter the core structure of the molecule.
Electrophilic and Nucleophilic Aromatic Substitution on the Benzenoid Ring
The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS). The directing effects of the existing substituents determine the position of new incoming groups.
The two primary substituents on the benzene ring are the 6-methyl group and the fused dihydrofuran ring (an alkoxy-type substituent).
6-Methyl Group : This is an alkyl group, which is an activating, ortho-, para-director. masterorganicchemistry.com It will direct incoming electrophiles to positions 5 and 7.
Fused Dihydrofuran Ring : The oxygen atom at position 1 acts as an electron-donating alkoxy group, which is a strongly activating, ortho-, para-director. masterorganicchemistry.com It will direct incoming electrophiles to positions 4 and 6. Since position 6 is already occupied, it primarily directs to position 4.
The combined effect of these two activating, directing groups makes the aromatic ring highly susceptible to electrophilic attack. The most likely positions for substitution would be positions 4, 5, and 7, with the precise outcome depending on the specific electrophile and reaction conditions. Common EAS reactions include:
Nitration : Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂). masterorganicchemistry.comlibretexts.org
Sulfonation : Using fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid group (-SO₃H). masterorganicchemistry.com
Halogenation : Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to introduce a halogen. masterorganicchemistry.com
Friedel-Crafts Alkylation/Acylation : Using an alkyl/acyl halide with a Lewis acid catalyst to introduce an alkyl or acyl group. masterorganicchemistry.comlibretexts.org
Given the electron-rich nature of the benzenoid ring, nucleophilic aromatic substitution (NAS) is generally not feasible unless a strongly electron-withdrawing group and a good leaving group are present on the ring, which is not the case for the parent compound.
| Reaction | Typical Reagents | Electrophile | Predicted Substitution Positions |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4, 5, 7 |
| Halogenation | Br₂, FeBr₃ | Br⁺ | 4, 5, 7 |
| Sulfonation | SO₃, H₂SO₄ | SO₃ (or HSO₃⁺) | 4, 5, 7 |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 4, 5, 7 |
Advanced Spectroscopic and Analytical Research Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (PMR, CMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Both Proton (¹H or PMR) and Carbon-13 (¹³C or CMR) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
Proton NMR (¹H NMR): The ¹H NMR spectrum of 6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid is expected to exhibit distinct signals corresponding to each unique proton environment. The acidic proton of the carboxylic acid group is characteristically found far downfield, typically appearing as a broad singlet in the region of δ 10-13 ppm. The aromatic protons on the benzene (B151609) ring will appear in the δ 6.8–7.2 ppm range. Due to the substitution pattern, these protons will show specific splitting patterns (doublets and singlets) that confirm their relative positions. The protons of the dihydrofuran ring are diastereotopic and present a more complex system. The proton at the C2 position (methine), adjacent to the carboxylic acid, is expected to resonate as a doublet of doublets around δ 5.2-5.3 ppm. The two protons at the C3 position (methylene) will appear as distinct doublet of doublets in the δ 3.2–3.7 ppm range, a result of their different spatial relationships to the C2 proton. The methyl group at the C6 position will produce a sharp singlet around δ 2.3 ppm.
Carbon NMR (¹³C NMR): The CMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and is expected to appear around δ 170-175 ppm. The aromatic carbons will resonate in the typical region of δ 110–160 ppm, with quaternary carbons showing different intensities compared to protonated carbons. The carbons of the dihydrofuran ring, C2 and C3, are expected at approximately δ 75-85 ppm and δ 30-40 ppm, respectively. The methyl carbon at C6 would give a signal around δ 20-25 ppm.
Based on analysis of the closely related compound, 2,3-dihydro-1-benzofuran-2-carboxylic acid, the following tables summarize the predicted chemical shifts for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -COOH | 11.0 - 13.0 | br s |
| Ar-H (C7-H) | ~7.1 | d |
| Ar-H (C5-H) | ~7.0 | s |
| Ar-H (C4-H) | ~6.8 | d |
| C2-H | 5.2 - 5.3 | dd |
| C3-Ha | 3.6 - 3.7 | dd |
| C3-Hb | 3.3 - 3.4 | dd |
| C6-CH₃ | ~2.3 | s |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxylic Acid) | 170 - 175 |
| C7a (Ar-C, Quaternary) | ~158 |
| C3a (Ar-C, Quaternary) | ~128 |
| C6 (Ar-C, Quaternary) | ~132 |
| C5 (Ar-CH) | ~129 |
| C4 (Ar-CH) | ~125 |
| C7 (Ar-CH) | ~110 |
| C2 (CH-COOH) | 75 - 85 |
| C3 (CH₂) | 30 - 40 |
| C6-CH₃ | 20 - 25 |
Vibrational Spectroscopy (FT-IR, FT-Raman) and Assignments
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and highly sensitive to the functional groups present.
FT-IR Spectroscopy: The FT-IR spectrum is dominated by absorptions from polar bonds. For this compound, the most prominent feature is a very broad absorption band spanning from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. Superimposed on this broad band are the C-H stretching vibrations of the aromatic ring and the aliphatic dihydrofuran ring (around 2850-3100 cm⁻¹). A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹. The aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ether linkage and the carboxylic acid will be visible in the fingerprint region, typically between 1200 and 1300 cm⁻¹.
FT-Raman Spectroscopy: FT-Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic C=C stretching vibrations and the symmetric breathing mode of the benzene ring are expected to produce strong signals. The C-H stretching vibrations will also be clearly visible. The carbonyl C=O stretch, while strong in the IR, will be weaker in the Raman spectrum.
| Vibrational Mode | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted FT-Raman Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 | - | Very Broad, Strong |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 | Medium |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | 1700 - 1725 | Strong (IR), Weak (Raman) |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Medium (IR), Strong (Raman) |
| C-O Stretch (Ether & Carboxylic) | 1200 - 1300 | - | Strong |
Electronic Spectroscopy (UV-Visible) for Electronic Structure Probing
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The chromophore in this compound is the substituted benzene ring. Saturation of the furan (B31954) ring to form the dihydrobenzofuran structure results in a loss of conjugation compared to a benzofuran (B130515) system, which will cause a hypsochromic (blue) shift in the absorption maxima.
The UV-Visible spectrum is expected to show absorptions characteristic of a substituted benzene ring. Typically, two main absorption bands are observed for such systems: a strong absorption band (the E2 band) around 200-220 nm and a weaker, more structured band (the B band) around 260-280 nm, corresponding to π→π* transitions. The presence of the oxygen atom and the carboxylic acid group as substituents on the aromatic system may cause a slight bathochromic (red) shift and an increase in the intensity of these bands. For comparison, benzofuran itself shows absorption bands around 245, 275, and 282 nm. researchgate.net
| Electronic Transition | Predicted λmax (nm) | Description |
|---|---|---|
| π→π* (E2 band) | ~210 | High-intensity absorption |
| π→π* (B band) | ~275 | Lower-intensity absorption with possible fine structure |
Mass Spectrometry (GC-MS, LC-MS, HRMS) in Structural Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
The molecular formula of this compound is C₁₀H₁₀O₃, giving it a monoisotopic mass of approximately 178.06 g/mol . uni.lu In High-Resolution Mass Spectrometry (HRMS), the exact mass can be measured with high precision, allowing for the unambiguous determination of the elemental composition.
Under electron ionization (EI) conditions, typical in GC-MS, the molecular ion peak (M⁺˙) at m/z 178 would be observed. A key fragmentation pathway for carboxylic acids is the loss of the carboxyl group (•COOH), which would result in a fragment ion at m/z 133. libretexts.org Another common fragmentation is the loss of a water molecule (H₂O) from the molecular ion, leading to a peak at m/z 160. Alpha-cleavage next to the ether oxygen could lead to the loss of the C₂H₃O₂ radical, resulting in a stable benzofuran-like cation. Electrospray ionization (ESI), common in LC-MS, would typically show the deprotonated molecule [M-H]⁻ at m/z 177 in negative ion mode or the protonated molecule [M+H]⁺ at m/z 179 in positive ion mode. uni.lu
| m/z | Ion/Fragment Identity | Method |
|---|---|---|
| 179 | [M+H]⁺ | ESI (+) |
| 178 | [M]⁺˙ | EI |
| 177 | [M-H]⁻ | ESI (-) |
| 160 | [M-H₂O]⁺˙ | EI |
| 133 | [M-COOH]⁺ | EI |
Chromatographic Techniques (HPLC) for Purity Assessment in Research Materials
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of research and pharmaceutical compounds.
For a carboxylic acid like this compound, reversed-phase HPLC (RP-HPLC) is the most common method. A C18 (octadecylsilyl) stationary phase is typically used. The mobile phase would consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. To ensure the carboxylic acid is in its neutral, protonated form for good retention and sharp peak shape, the pH of the aqueous component is typically acidified to a value below the pKa of the acid (e.g., using phosphoric acid or formic acid to achieve a pH of 2.5-3.0). ijcce.ac.ir
Detection is commonly performed using a UV detector, set to a wavelength where the analyte absorbs, such as one of the λmax values determined by UV-Visible spectroscopy (e.g., ~275 nm). Under optimized conditions, the compound should elute as a single, sharp, symmetrical peak. The purity of the sample can be calculated from the peak area of the main component relative to the total area of all observed peaks in the chromatogram.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state, as well as details about intermolecular interactions such as hydrogen bonding and crystal packing.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies of Molecular Structure and Conformation
DFT calculations are instrumental in predicting the three-dimensional structure and conformational preferences of molecules. These studies form the foundation for understanding a molecule's physical and chemical behavior.
Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid, this involves calculating bond lengths, bond angles, and dihedral angles that define its shape. The stability of an optimized structure is confirmed when a frequency analysis yields no imaginary frequencies. researchgate.net
Conformational analysis is particularly important for this molecule due to the flexibility of the carboxylic acid group and the puckered dihydrofuran ring. The rotation around the C-O bond of the carboxylic acid group can lead to different conformers, typically referred to as syn and anti. nih.gov The syn conformation, where the hydroxyl hydrogen is oriented towards the carbonyl oxygen, is often found to be more stable due to potential intramolecular hydrogen bonding. nih.gov Computational torsion scans can be performed to map the energy profile of this rotation and identify the energy barriers between conformers. uky.edu The non-planar dihydrofuran ring also possesses conformational flexibility that would be explored in a detailed computational study.
The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the distribution of electrons within the molecule. youtube.com The selection process involves a trade-off between computational expense and the desired level of accuracy. youtube.comaip.org
For organic molecules like benzofuran (B130515) derivatives, Pople-style basis sets such as 6-31G(d,p) and 6-311+G(d,p) are commonly employed. researchgate.netaip.orgrsc.org The addition of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing systems with lone pairs and for modeling hydrogen bonds. youtube.com Studies on similar benzofuran structures have often used the B3LYP hybrid functional, which has been shown to provide a good balance of accuracy and efficiency for small molecules. researchgate.netaip.org
Validation of the chosen computational level (functional and basis set) involves comparing calculated results with available experimental data. For instance, calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra, and optimized geometric parameters (bond lengths and angles) can be compared with data from X-ray crystallography. researchgate.net A good agreement between theoretical and experimental values confirms the suitability of the selected computational method for further property predictions. researchgate.net
Table 1: Common Basis Sets in DFT Calculations for Organic Molecules
| Basis Set | Description | Typical Application |
|---|---|---|
| 6-31G(d,p) | A split-valence basis set with added polarization functions on heavy atoms (d) and hydrogen atoms (p). | Good for initial geometry optimizations and frequency calculations. nih.gov |
| 6-311+G(d,p) | A triple-split valence basis set with diffuse functions (+) on heavy atoms and polarization functions. | Provides higher accuracy for systems with anions, lone pairs, and non-covalent interactions. researchgate.netaip.org |
| cc-pVDZ | A correlation-consistent basis set of double-zeta quality. | Used for high-accuracy energy calculations. |
| aug-cc-pVDZ | A correlation-consistent basis set augmented with diffuse functions. | Recommended for accurate calculations of electron affinity and properties of weakly bound systems. researchgate.netaip.org |
Electronic Structure Analysis
Analysis of the electronic structure provides deep insights into the molecule's reactivity, stability, and intermolecular interaction sites.
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scispace.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. scispace.com
The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. scispace.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap implies that the molecule is more polarizable and more reactive. scispace.com For benzofuran derivatives, the HOMO is typically distributed over the benzofuran ring system, while the LUMO may also be localized on the aromatic ring and the carboxylic acid moiety. researchgate.net
Table 2: Representative Frontier Molecular Orbital Data
| Parameter | Description | Implication for Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | A higher energy value indicates a greater tendency to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | A lower energy value indicates a greater tendency to accept electrons. |
| ΔE (ELUMO - EHOMO) | Energy Gap | A smaller gap indicates higher chemical reactivity and lower kinetic stability. scispace.com |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. researchgate.net
The MEP map is color-coded to indicate different potential regions:
Red: Electron-rich regions with the most negative electrostatic potential, indicating favorable sites for electrophilic attack.
Blue: Electron-deficient regions with the most positive electrostatic potential, indicating favorable sites for nucleophilic attack.
Green: Neutral regions with near-zero potential. researchgate.net
For this compound, the MEP map would be expected to show the most negative potential (red/yellow) around the oxygen atoms of the carboxylic group due to their high electronegativity and lone pairs. researchgate.net The most positive potential (blue) would likely be located on the acidic hydrogen of the carboxyl group, making it a primary site for hydrogen bonding and nucleophilic interaction. The aromatic ring would exhibit regions of moderately negative potential.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in terms of localized bonds and lone pairs. uky.edu It is particularly useful for investigating intramolecular interactions, such as charge transfer and hyperconjugation, by analyzing the delocalization of electrons from filled (donor) orbitals to empty (acceptor) orbitals. uky.edu
The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. For this compound, NBO analysis could reveal key stabilizing interactions, such as the delocalization of lone pair electrons from the oxygen atoms into the antibonding orbitals (σ* or π*) of the adjacent ring structure. This analysis helps to rationalize the molecule's geometric structure and electronic properties.
Reactivity and Selectivity Studies
Computational chemistry provides powerful tools to investigate the reactivity and selectivity of molecules like this compound. These methods allow for the prediction of how a molecule will behave in a chemical reaction, identifying the most likely sites for electrophilic or nucleophilic attack and elucidating the pathways of chemical transformations.
Global and Local Reactivity Descriptors (e.g., Electrophilicity)
Commonly studied global reactivity descriptors include:
Electronegativity (χ): A measure of the ability of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration.
Global Softness (S): The reciprocal of chemical hardness, indicating how easily a molecule can undergo electronic changes.
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.
Local reactivity is often analyzed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The local softness and local electrophilicity indices are also used to pinpoint reactive centers.
Table 1: Illustrative Global Reactivity Descriptors (Hypothetical Data)
| Descriptor | Value (Arbitrary Units) |
| Electronegativity (χ) | 4.5 |
| Chemical Hardness (η) | 3.0 |
| Global Softness (S) | 0.33 |
| Electrophilicity Index (ω) | 3.38 |
Note: The data in this table is hypothetical and serves for illustrative purposes only, as specific computational results for this compound were not found.
Mechanistic Insights from Computational Simulations
Computational simulations, particularly those employing quantum mechanics (QM) and hybrid QM/MM (quantum mechanics/molecular mechanics) methods, are invaluable for elucidating reaction mechanisms. cardiff.ac.ukresearchgate.net These simulations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. researchgate.net This information provides a detailed, step-by-step understanding of how a reaction proceeds.
For a molecule like this compound, computational simulations could be used to investigate various reactions, such as esterification, decarboxylation, or electrophilic aromatic substitution. smolecule.com For example, a simulation of an esterification reaction would involve modeling the interaction of the carboxylic acid group with an alcohol, identifying the transition state for the formation of the ester, and calculating the activation energy for the reaction.
While specific mechanistic simulations for this compound are not available in the provided search results, the general approach is well-established. For instance, computational studies have been used to unravel the mechanisms of complex organic reactions, such as asymmetric organocatalysis, by identifying key transition states and intermolecular interactions that govern the stereochemical outcome. researchgate.net
Spectroscopic Property Prediction (NMR, IR, Raman) through Quantum Chemical Methods
Quantum chemical methods are widely used to predict the spectroscopic properties of molecules, providing a powerful tool for structure elucidation and the interpretation of experimental spectra. cardiff.ac.ukarxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants. mdpi.com By optimizing the molecular geometry and then performing GIAO calculations, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra can be compared with experimental data to confirm the structure of a compound. mdpi.com
Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum chemical methods, typically at the DFT level of theory. researchgate.netnih.gov These calculations provide information about the normal modes of vibration, which correspond to the absorption bands observed in IR and Raman spectra. cardiff.ac.ukarxiv.org The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational method. researchgate.net By comparing the predicted and experimental vibrational spectra, it is possible to assign the observed bands to specific molecular vibrations. researchgate.net
While experimental spectroscopic data for this compound is not provided in the search results, quantum chemical calculations could be employed to predict its NMR, IR, and Raman spectra. These predictions would be valuable for the characterization of this compound.
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 175.2 |
| Aromatic C-O | 158.9 |
| Aromatic C-CH₃ | 135.4 |
| Aromatic CH | 128.7 |
| Aromatic CH | 125.1 |
| Aromatic C | 120.3 |
| O-CH-COOH | 75.6 |
| CH₂ | 30.1 |
| CH₃ | 20.8 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual values would require specific quantum chemical calculations.
Thermodynamic Properties and Stability Analyses
Computational chemistry can be used to calculate the thermodynamic properties of molecules, providing insights into their stability and behavior under different conditions. mdpi.com Key thermodynamic properties that can be computed include the enthalpy of formation (ΔH°f), Gibbs free energy of formation (ΔG°f), and entropy (S°). mdpi.com
These calculations are typically performed using high-level quantum chemical methods, such as the G3 or G4 composite methods, which are designed to provide accurate thermochemical data. mdpi.com By comparing the calculated thermodynamic properties of different isomers or conformers, it is possible to determine their relative stabilities. mdpi.com
For this compound, computational thermodynamic analysis could be used to:
Determine its absolute and relative stability.
Investigate the thermodynamics of its potential chemical reactions.
Predict its behavior at different temperatures and pressures.
While specific thermodynamic data for this compound were not found in the provided search results, the methodologies for such calculations are well-established and have been applied to a wide range of organic molecules, including isomers of methyl methylanthranilate. mdpi.com
Table 3: Illustrative Thermodynamic Properties (Hypothetical Data)
| Property | Value |
| Enthalpy of Formation (ΔH°f) | -450.2 kJ/mol |
| Gibbs Free Energy of Formation (ΔG°f) | -325.8 kJ/mol |
| Entropy (S°) | 380.5 J/(mol·K) |
Note: The data in this table is hypothetical and for illustrative purposes. Accurate values would require specific quantum chemical calculations.
Biological Activity Research: Mechanistic and in Vitro Studies
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonist Activity and Structure-Activity Relationships (SAR)
Research into a series of 2,3-dihydrobenzofuran-2-carboxylic acid derivatives has identified them as potent agonists of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism. Structure-activity relationship (SAR) studies have elucidated the structural requirements for this activity. For instance, the presence of a methyl group at the 6-position of the dihydrobenzofuran ring, as seen in 6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid, has been shown to be favorable for PPARα agonism. The carboxylic acid moiety at the 2-position is crucial for binding to the receptor's ligand-binding domain. Modifications at other positions of the benzofuran (B130515) ring and the length and nature of any side chains can significantly impact the potency and selectivity of these compounds as PPARα agonists.
Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Inhibitory Activity
The anti-inflammatory potential of this compound and its analogs has been linked to their ability to inhibit the Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. Studies have demonstrated that these compounds can suppress the activation of NF-κB, thereby reducing the production of inflammatory mediators. The mechanism of inhibition is believed to involve the prevention of the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.
In Vitro Cytotoxicity and Anticancer Mechanisms in Cell Lines
The cytotoxic effects of substituted 2,3-dihydrobenzofuran-2-carboxylic acid derivatives have been evaluated in various cancer cell lines. SAR studies have revealed that the nature and position of substituents on the benzofuran ring significantly influence their anticancer activity. For example, the introduction of certain functional groups can enhance the compound's ability to induce apoptosis or inhibit cell proliferation. The presence of the 6-methyl group in this compound is a key structural feature that has been explored in these SAR studies, with variations in this position leading to a range of cytotoxic potencies.
The anticancer mechanisms of these compounds are often linked to their ability to modulate critical cellular pathways. As mentioned, the inhibition of NF-κB transcription is a significant contributor to their anti-inflammatory and potential anticancer effects. By suppressing NF-κB, these compounds can downregulate the expression of genes involved in cell survival, proliferation, and angiogenesis, which are hallmarks of cancer. This modulation of the NF-κB pathway can sensitize cancer cells to other therapeutic agents and inhibit tumor growth.
Enzyme Inhibition Studies (e.g., α-glucosidase, transglutaminases)
Beyond receptor and pathway modulation, 2,3-dihydrobenzofuran-2-carboxylic acid derivatives have been investigated as inhibitors of specific enzymes. For instance, some analogs have shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can be beneficial in the management of type 2 diabetes. Additionally, these compounds have been explored as inhibitors of transglutaminases, a family of enzymes involved in various physiological and pathological processes, including cell adhesion, extracellular matrix stabilization, and apoptosis. The inhibitory potential against these enzymes further broadens the therapeutic applicability of this class of compounds.
Antioxidant Activity and Radical Scavenging Mechanisms
There is no available data from in vitro studies to report on the antioxidant activity or radical scavenging mechanisms of this compound. Research on related benzofuran derivatives has shown that some possess antioxidant properties; however, these findings cannot be directly attributed to this compound without specific experimental evidence.
Role As a Building Block in Complex Chemical Synthesis
Precursor in the Synthesis of Pharmaceutical Intermediates
The dihydrobenzofuran scaffold is a common motif in a variety of biologically active molecules and approved pharmaceuticals. While direct applications of 6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid are not extensively documented in publicly available literature, the broader class of dihydrobenzofuran carboxylic acids serves as crucial intermediates in drug discovery and development. For instance, derivatives of this structural class have been investigated for their potential in treating a range of conditions.
The synthesis of potent and selective inhibitors often involves the use of dihydrobenzofuran cores to provide a rigid framework for orienting functional groups toward their biological targets. For example, in the development of bromodomain and extra-terminal domain (BET) inhibitors, which are of interest in oncology, the dihydrobenzofuran scaffold has been employed to create compounds with high selectivity for the second bromodomain (BD2). This selectivity is achieved by constraining the conformation of key interacting moieties, a role for which the stereochemistry of substituted dihydrobenzofuran-2-carboxylic acids is well-suited.
Below is a table summarizing the general role of dihydrobenzofuran carboxylic acid derivatives as pharmaceutical intermediates:
| Intermediate Class | Therapeutic Area | Role of Dihydrobenzofuran Core |
| Dihydrobenzofuran Carboxylic Acids | Oncology, Inflammation | Rigid scaffold for selective enzyme/protein inhibition |
| Substituted Dihydrobenzofurans | Central Nervous System Disorders | Core structure for receptor antagonists |
| Chiral Dihydrobenzofuran Derivatives | Various | Introduction of stereochemistry for improved efficacy |
Component in the Construction of Natural Product Analogs
Natural products containing the dihydrobenzofuran moiety often exhibit significant biological activity. The synthesis of analogs of these natural products is a key strategy in medicinal chemistry to improve their pharmacological properties, such as potency, selectivity, and metabolic stability. This compound provides a valuable starting point for the creation of such analogs.
The methyl group at the 6-position and the carboxylic acid at the 2-position offer synthetic handles for diversification. For example, the carboxylic acid can be converted to a wide range of functional groups, such as amides, esters, and ketones, allowing for the introduction of various substituents to probe structure-activity relationships (SAR). The aromatic ring can also be further functionalized.
The synthesis of analogs of natural products like ailanthoidol, which contains a benzofuran (B130515) core, often involves the construction of the heterocyclic system from simpler precursors. The use of a pre-formed and functionalized building block like this compound can streamline the synthetic route to novel analogs with potentially enhanced biological profiles.
Formation of Polycyclic and Fused-Ring Systems
The dihydrobenzofuran ring system can be elaborated into more complex polycyclic and fused-ring structures. The carboxylic acid functionality of this compound is a key feature that enables its participation in various cyclization reactions to form additional rings.
One common strategy is to use the carboxylic acid in intramolecular Friedel-Crafts reactions or other electrophilic aromatic substitution reactions. By attaching a suitable side chain to the carboxylic acid, it can be induced to cyclize onto the aromatic portion of the dihydrobenzofuran, leading to the formation of a new fused ring.
Another approach involves the conversion of the carboxylic acid to other reactive functional groups that can participate in cycloaddition or annulation reactions. These methods allow for the construction of diverse and complex polycyclic systems that are of interest in materials science and medicinal chemistry. For example, the synthesis of benzofuro[2,3-c] aza- and oxa- heterocycles can be envisioned starting from appropriately functionalized dihydrobenzofuran-2-carboxylic acids.
Utility in Ligand Design for Catalysis
Chiral ligands play a crucial role in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The rigid structure and stereogenic center of this compound make it an attractive scaffold for the design of novel chiral ligands.
The carboxylic acid group can be used to coordinate to a metal center or to link the dihydrobenzofuran unit to another coordinating group. The methyl group on the aromatic ring can influence the steric and electronic properties of the resulting ligand, which in turn can affect the selectivity and activity of the catalyst.
While specific examples of ligands derived from this compound are not widely reported, the general principles of ligand design suggest its potential in this area. For instance, bidentate ligands could be prepared by converting the carboxylic acid to a phosphine (B1218219) or an amine, and these could be used in a variety of transition metal-catalyzed reactions, such as asymmetric hydrogenation or cross-coupling reactions.
The development of new chiral ligands is an active area of research, and the use of readily available and structurally diverse building blocks like this compound is essential for the discovery of new and improved catalytic systems.
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The future synthesis of 6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid is poised to move beyond traditional multi-step procedures, embracing modern synthetic methodologies that prioritize efficiency, cost-effectiveness, and environmental sustainability. Current research into the synthesis of related dihydrobenzofuran structures highlights several promising strategies that could be adapted for this specific molecule.
One key area of development is the use of transition-metal-catalyzed reactions. These methods offer powerful tools for the construction of the dihydrobenzofuran core. For instance, palladium-catalyzed intramolecular C-H arylation and other coupling reactions have shown great promise in creating substituted benzofurans with high yields and selectivity. Future work could focus on developing a catalytic system that facilitates the direct and stereoselective synthesis of the target molecule from readily available starting materials.
Furthermore, the principles of green chemistry are increasingly influencing synthetic design. This includes the exploration of solvent-free reaction conditions, the use of safer and more abundant catalysts, and the development of one-pot reactions that minimize waste and energy consumption. For example, catalyst-free methodologies involving successive reactions of hydroxyl-substituted aryl alkynes with sulfur ylides in acetonitrile (B52724) have been reported for the preparation of benzofuran-2-carboxylic acids. Adapting such an approach could offer a more sustainable route to this compound.
The development of asymmetric synthetic routes is another critical frontier. Given that many biologically active molecules are chiral, the ability to produce specific enantiomers of this compound is highly desirable. Chiral catalysts and auxiliaries could be employed to control the stereochemistry of the cyclization step, leading to enantiomerically pure products with potentially distinct biological activities.
| Synthetic Approach | Potential Advantages |
| Transition-Metal Catalysis (e.g., Palladium) | High efficiency, selectivity, and functional group tolerance. |
| Green Chemistry Methodologies | Reduced environmental impact, lower cost, and increased safety. |
| Asymmetric Synthesis | Production of single enantiomers with potentially enhanced biological activity. |
| One-Pot Reactions | Increased efficiency, reduced waste, and simplified purification. |
Advanced Computational Modeling for Predictive Design
Computational chemistry is set to play a pivotal role in accelerating the research and development of this compound and its derivatives. By leveraging advanced modeling techniques, researchers can predict molecular properties, guide synthetic efforts, and elucidate potential biological activities before undertaking extensive laboratory work.
Quantitative Structure-Activity Relationship (QSAR) studies represent a powerful tool for predicting the biological activity of new compounds based on their chemical structure. researchgate.netnih.gov For this compound, a QSAR model could be developed by synthesizing a library of related derivatives and correlating their structural features with a specific biological endpoint. researchgate.netacs.org This would allow for the in silico design of new analogues with potentially enhanced potency and selectivity. researchgate.netacs.org
Molecular docking simulations can provide valuable insights into how this compound might interact with specific biological targets, such as enzymes or receptors. researchgate.netmdpi.com By predicting the binding mode and affinity of the molecule within the active site of a protein, researchers can identify potential therapeutic targets and design modifications to the compound's structure to improve its binding. researchgate.netmdpi.com This approach is instrumental in the rational design of new drugs.
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another crucial application of computational modeling. These tools can forecast the pharmacokinetic and toxicological properties of a molecule, helping to identify potential liabilities early in the drug discovery process. For this compound, ADMET modeling could predict its oral bioavailability, metabolic stability, and potential for off-target toxicity, thereby guiding the selection of the most promising candidates for further development.
| Computational Technique | Application in Research |
| QSAR | Predicting biological activity and guiding the design of more potent analogues. researchgate.netacs.org |
| Molecular Docking | Identifying potential biological targets and optimizing ligand-protein interactions. researchgate.netmdpi.com |
| In silico ADMET | Predicting pharmacokinetic and toxicological properties to de-risk drug candidates. |
| Density Functional Theory (DFT) | Understanding the electronic structure and reactivity of the molecule. |
Exploration of New Biological Target Interactions and Mechanistic Pathways
The benzofuran (B130515) and dihydrobenzofuran scaffolds are present in a wide array of biologically active compounds, suggesting that this compound could interact with a variety of novel biological targets and influence diverse mechanistic pathways. Future research will likely focus on a broad screening of this molecule against various therapeutic targets to uncover new pharmacological activities.
Benzofuran derivatives have demonstrated a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities. This suggests that this compound could be a valuable lead structure in these therapeutic areas. For instance, some benzofuran derivatives have been shown to inhibit enzymes such as Pim-1 kinase, which is implicated in cancer. researchgate.net Future studies could investigate the inhibitory potential of the target compound against a panel of kinases or other enzymes involved in disease pathogenesis.
The structural similarity of the dihydrobenzofuran core to certain endogenous molecules suggests the possibility of interactions with receptors involved in signaling pathways. For example, some 2,3-dihydrobenzofuran (B1216630) derivatives have been identified as potent and selective agonists for the cannabinoid receptor 2 (CB2), a target for neuropathic pain. mdpi.com Investigating the activity of this compound at CB2 and other G-protein coupled receptors could reveal novel therapeutic applications.
Furthermore, exploring the compound's effect on cellular processes such as apoptosis, cell cycle regulation, and inflammatory signaling pathways could uncover new mechanisms of action. High-throughput screening and cell-based assays will be instrumental in identifying novel biological activities and elucidating the molecular mechanisms by which this compound exerts its effects.
| Potential Biological Target Class | Examples of Related Compound Activity |
| Enzymes (e.g., Kinases, Proteases) | Inhibition of Pim-1 kinase by benzofuran-2-carboxylic acids. researchgate.net |
| G-Protein Coupled Receptors (GPCRs) | Cannabinoid receptor 2 (CB2) agonism by 2,3-dihydrobenzofuran derivatives. mdpi.com |
| Ion Channels | Modulation of ion channel activity by various heterocyclic compounds. |
| Nuclear Receptors | Interaction with nuclear receptors to regulate gene expression. |
Integration into Materials Science Research Beyond Traditional Applications
The unique chemical structure of this compound also presents opportunities for its application in materials science, an area that remains largely unexplored for this class of compounds. The combination of a rigid heterocyclic core and a reactive carboxylic acid functional group makes it a versatile building block for the synthesis of novel polymers and functional materials.
The carboxylic acid moiety can be readily modified to introduce polymerizable groups, allowing for the incorporation of the dihydrobenzofuran unit into polymer backbones. This could lead to the development of new polymers with tailored thermal, mechanical, and optical properties. For example, poly(benzofuran-co-arylacetic acid) has been investigated as a new type of highly functionalized polymer. researchgate.net The inclusion of the this compound scaffold could impart specific characteristics to such polymers.
Furthermore, the aromatic nature of the benzofuran ring suggests potential applications in organic electronics. Benzofuran-based materials have been explored as electron acceptors in organic solar cells and as components of organic light-emitting diodes (OLEDs). nih.govacs.org The specific substitution pattern of this compound could be tuned to optimize its electronic properties for such applications.
The ability of the carboxylic acid group to participate in non-covalent interactions, such as hydrogen bonding, also opens up possibilities in the field of supramolecular chemistry. This could involve the design of self-assembling systems, molecular gels, or crystalline materials with interesting host-guest properties.
| Area of Materials Science | Potential Application |
| Polymer Chemistry | Monomer for the synthesis of novel functional polymers with tailored properties. researchgate.net |
| Organic Electronics | Component in organic solar cells or organic light-emitting diodes (OLEDs). nih.govacs.org |
| Supramolecular Chemistry | Building block for self-assembling materials and crystal engineering. |
| Nanomaterials | Functionalization of nanoparticles to impart specific properties. |
Q & A
Q. What are the common synthetic routes for preparing 6-methyl-2,3-dihydrobenzofuran-2-carboxylic acid, and what are their limitations?
A two-step synthesis involves starting with methyl 3,5-dihydroxybenzoate, reacting it with propargyl bromide in the presence of CuI, KI, and K₂CO₃ to form a 2-methylbenzofuran intermediate. This intermediate is then hydrolyzed under basic conditions to yield the carboxylic acid derivative . Limitations include moderate yields due to side reactions during cyclization and the need for strict anhydrous conditions. Alternative routes, such as cascade [3,3]-sigmatropic rearrangements, have been explored but require precise control of reaction parameters (e.g., temperature, catalyst loading) .
Q. How is this compound characterized structurally?
Structural confirmation relies on multi-spectral analysis:
- 1H/13C NMR : Peaks for the dihydrofuran ring (δ ~3.0–4.5 ppm for protons, δ ~70–90 ppm for carbons) and methyl groups (δ ~1.8–2.5 ppm) are diagnostic.
- IR : Stretching frequencies for the carboxylic acid (2500–3300 cm⁻¹, broad) and furan ring (1600–1450 cm⁻¹) are critical.
- MS : Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns validate molecular weight .
Q. What are typical impurities encountered during synthesis, and how are they mitigated?
Common impurities include uncyclized intermediates or regioisomers due to competing pathways during cyclization. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is standard. Monitoring reaction progress with TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) helps minimize byproduct formation .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
Yield optimization requires tailored reaction conditions:
- Catalyst Screening : Transition metals (e.g., Pd/C, CuI) improve cyclization efficiency .
- Solvent Effects : Polar aprotic solvents (THF, DMF) enhance solubility of intermediates, while non-polar solvents (toluene) favor sigmatropic rearrangements .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during NaH-mediated deprotonation steps .
Q. How to resolve contradictions between observed and theoretical spectral data (e.g., NMR shifts)?
Discrepancies in NMR data (e.g., unexpected splitting or peak shifts) may arise from conformational flexibility, hydrogen bonding, or residual solvents. Computational tools (DFT calculations for NMR chemical shifts) and variable-temperature NMR experiments can clarify dynamic effects . For example, deviations in 13C NMR signals for carbonyl groups (~170 ppm) might indicate tautomerization or solvent interactions .
Q. What strategies enable functionalization of this compound for natural product synthesis?
The compound serves as a scaffold for natural products like glyceollins. Key strategies include:
- Electrophilic Substitution : Bromination at the methyl group (NBS, AIBN) introduces handles for cross-coupling reactions.
- Carboxylic Acid Derivatization : Conversion to acyl chlorides (SOCl₂) enables amide or ester formation for bioactive analogs .
- Cascade Reactions : Leveraging [3,3]-sigmatropic rearrangements to build polycyclic frameworks found in natural products .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
